molecular formula C13H18O2Si B11875427 (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol CAS No. 89414-55-1

(5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol

Cat. No.: B11875427
CAS No.: 89414-55-1
M. Wt: 234.37 g/mol
InChI Key: SQVRMQLZEWFUAE-UHFFFAOYSA-N
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Description

(5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol is a multifunctional chemical building block of high interest in advanced organic synthesis and medicinal chemistry. This compound features two highly versatile functional groups: a benzyl alcohol and a trimethylsilyl (TMS)-protected acetylene, situated on a methoxy-substituted aromatic ring. The presence of the TMS-protected alkyne is particularly valuable, as it can be readily deprotected to generate a terminal alkyne, making it a crucial precursor for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction . These reactions are fundamental for constructing conjugated organic structures relevant in the development of novel materials and biologically active molecules. Compounds containing the trimethylsilylethynylphenyl moiety have demonstrated significant utility as key intermediates in the synthesis of complex heterocyclic systems, including functionalized 1H-imidazoles, which are privileged scaffolds in pharmaceutical agents and organic materials . Furthermore, the structural motif of a benzylic alcohol on an ethynyl-containing aromatic core is found in intermediates used to create innovative optoelectronic devices and luminophores . The specific substitution pattern of this reagent, with the methoxy and alkynyl groups in proximal positions on the phenyl ring, makes it a valuable scaffold for exploring structure-activity relationships in drug discovery and for constructing linear, rigid π-conjugated molecular systems for material science applications. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

89414-55-1

Molecular Formula

C13H18O2Si

Molecular Weight

234.37 g/mol

IUPAC Name

[5-methoxy-2-(2-trimethylsilylethynyl)phenyl]methanol

InChI

InChI=1S/C13H18O2Si/c1-15-13-6-5-11(12(9-13)10-14)7-8-16(2,3)4/h5-6,9,14H,10H2,1-4H3

InChI Key

SQVRMQLZEWFUAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#C[Si](C)(C)C)CO

Origin of Product

United States

Preparation Methods

Sodium Borohydride-Mediated Reduction

The aldehyde group in 5-methoxy-2-((trimethylsilyl)ethynyl)benzaldehyde is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol at 0°C. This method avoids over-reduction and preserves the trimethylsilyl ethynyl group.

Procedure:

  • Reagents: NaBH₄ (2.0 equiv), MeOH (10 mL per mmol substrate)

  • Reaction Time: 2 hours at 0°C

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄

  • Yield: 89–92% after purification

Spectroscopic Validation

Post-reduction characterization confirms the success of the transformation:

  • ¹H NMR (CDCl₃): δ 7.25 (d, J = 8.6 Hz, 1H, ArH), 6.50 (d, J = 2.4 Hz, 1H, ArH), 4.65 (s, 2H, CH₂OH), 3.78 (s, 3H, OCH₃), 0.32 (s, 9H, Si(CH₃)₃).

  • ¹³C NMR (CDCl₃): δ 160.4 (C-O), 136.1 (C-Ar), 105.0 (C≡C-Si), 65.2 (CH₂OH), 55.1 (OCH₃), 0.2 (Si(CH₃)₃).

Alternative Pathways: Protective Group Strategies

TBDMS Protection of Benzyl Alcohol

To prevent oxidation or side reactions during Sonogashira coupling, the benzyl alcohol moiety can be protected as a tert-butyldimethylsilyl (TBDMS) ether.

Synthetic Sequence:

  • Protection: 5-Methoxy-2-iodobenzyl alcohol is treated with TBDMSCl (1.2 equiv) and imidazole in DMF, yielding the TBDMS-protected intermediate (94% yield).

  • Sonogashira Coupling: The protected iodide undergoes coupling with trimethylsilyl acetylene under standard conditions.

  • Deprotection: Tetrabutylammonium fluoride (TBAF, 1.2 equiv) in THF removes the TBDMS group, affording the target alcohol (88% yield).

Advantages:

  • Avoids aldehyde intermediates, suitable for acid-sensitive substrates.

  • Compatibility with Pd catalysts and high-temperature conditions.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Purification
Aldehyde Reduction2-Iodo-5-methoxybenzaldehydeSonogashira → NaBH₄ reduction85%Column chromatography (95:5 cyclohexane/EtOAc)
TBDMS Protection5-Methoxy-2-iodobenzyl alcoholProtection → Sonogashira → Deprotection82%Column chromatography (98:2 petroleum ether/EtOAc)

Key Observations:

  • The aldehyde reduction route offers higher yields but requires access to aryl aldehyde precursors.

  • Protective group strategies add two steps but enhance functional group tolerance.

Scalability and Industrial Considerations

Solvent and Catalyst Recovery

The use of TPGS-750-M, a surfactant-based solvent system, enables aqueous-phase Sonogashira couplings, simplifying catalyst recovery and reducing environmental impact. For instance, CuBr/BPy/TEMPO systems in TPGS-750-M/water mixtures achieve 70–85% yields while allowing catalyst reuse for up to three cycles.

Cost Analysis

  • Trimethylsilyl Acetylene: ≈ $120/g (Sigma-Aldrich, 2025)

  • Pd(PPh₃)₂Cl₂: ≈ $250/g (major cost driver)

  • NaBH₄: ≈ $0.50/g (economical for large-scale reductions)

Challenges and Mitigation Strategies

Competing Side Reactions

  • Glaser Coupling: Oxidative dimerization of alkynes is suppressed by rigorous degassing and maintaining low reaction temperatures.

  • Desilylation: Acidic workup conditions may cleave the trimethylsilyl group. Neutral pH extraction (e.g., saturated NaHCO₃) is critical.

Purification Difficulties

The polar alcohol functionality necessitates careful chromatography. Gradient elution (cyclohexane to EtOAc) effectively separates the product from diaryl acetylene byproducts .

Chemical Reactions Analysis

Oxidation Reactions

The benzylic alcohol group undergoes selective oxidation to form aldehydes or ketones:

Reagent/ConditionsProductYieldSource
Dess-Martin periodinaneCorresponding aldehyde87%
CuBr/BPy/TEMPO/NMI in TPGS-750-MKetone (via radical pathway)85%
Pyridinium chlorochromate (PCC)Aldehyde (under anhydrous conditions)Not reported

Mechanistic notes:

  • The CuBr system generates a t-BuOO- radical, abstracting hydrogen from the alcohol to form an alkoxyalkyl radical intermediate .

  • Dess-Martin periodinane operates through a two-step oxidation involving hypervalent iodine intermediates.

Sonogashira Cross-Coupling

This reaction is pivotal in the compound's synthesis:

ReactantsCatalysts/ConditionsYieldSource
2-Iodo-5-methoxybenzenemethanol + PhenylacetylenePd(PPh₃)₄, CuI, Et₃N in THF (20°C, 24 h)92%
TMS-acetylene + Aryl halidesPd(PPh₃)₂Cl₂, K₂CO₃ (MeOH)70–90%

Key observations:

  • Reactions require inert atmospheres (N₂/Ar) to prevent alkyne oxidation .

  • The trimethylsilyl (TMS) group enhances stability during coupling and is later removed via basic hydrolysis .

Deprotection of TMS Group

The trimethylsilyl ethynyl moiety is cleaved under mild basic conditions:

Deprotection AgentConditionsProductYieldSource
K₂CO₃MeOH, 25°C, 2 hTerminal alkyne derivative95%
n-Bu₄NFTHF, 0°C to RT, 1 hDesilylated alkyne89%

Cyclization Reactions

Palladium-catalyzed cyclizations form heterocyclic scaffolds:

SubstrateConditionsProductYieldSource
σ-Vinylpalladium complexesPd(PPh₃)₄, KOAc, CO atmosphere3-Acylbenzo[b]furan68%
o-AlkynylphenolsPd(OAc)₂, CuI, Et₃N2-Arylbenzo[b]furan73%

Thermal Stability and Decomposition

  • Stable up to 200°C under inert conditions.

  • Decomposition pathways involve cleavage of the TMS-ethynyl bond and methoxy group oxidation above 250°C.

Kinetic and Solvent Effects

  • Solvent polarity : Polar aprotic solvents (DMF, THF) accelerate oxidation and coupling reactions .

  • Lewis acids : BF₃- OEt₂ enhances electrophilic substitution at the methoxy-substituted aromatic ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol serves as a versatile building block for the creation of more complex molecules. Its functional groups allow it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

The compound is being investigated for its potential biological activities. Studies suggest that it may interact with biomolecules in ways that could lead to therapeutic applications. Its methoxy group enhances lipophilicity, potentially improving cellular membrane permeability and interaction with intracellular targets.

Medicine

Research indicates promising therapeutic applications for (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol:

  • Antiviral Properties: Similar compounds have shown efficacy against viruses like HIV and HCV by inhibiting viral replication through interference with viral polymerases.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways by reducing the expression of adhesion molecules involved in inflammatory responses.
  • Anticancer Potential: The compound's ability to inhibit enzymes related to polyamine biosynthesis suggests it could decrease cell proliferation in cancer models.

Study 1: Antiviral Activity Evaluation

A study evaluated methoxy-substituted phenolic compounds for antiviral activity against HCV NS5B polymerase. Results indicated significant inhibition with IC50 values in the low micromolar range. This suggests that (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol could exhibit similar antiviral properties.

Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that related compounds could reduce pro-inflammatory cytokine expression in macrophage cultures. This aligns with the hypothesized anti-inflammatory effects of (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol, positioning it as a candidate for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group and phenylmethanol moiety also contribute to its overall chemical behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Silyl-Protected Alkynyl Groups

(a) (2-(4-(Trimethylsilyl)but-3-yn-1-yl)phenyl)methanol (Compound 3)
  • Structure : Differs in the ethynyl group’s position (but-3-yn-1-yl vs. ethynyl) and substituent arrangement.
  • Synthesis : Prepared via Grignard reagent addition, similar to methods used for the target compound .
(b) {4-[(tert-Butyldimethylsilyl)oxy]-5-methoxy-2-({5-methoxy-2-[(3-methoxyphenyl)methyl]phenyl}methyl)phenyl}methanol (43c)
  • Structure : Features a tert-butyldimethylsilyl (TBS) group instead of TMS and additional methoxy substituents.
  • Properties : The TBS group offers greater hydrolytic stability but requires harsher deprotection conditions (e.g., fluoride ions). The multiple methoxy groups enhance solubility in polar solvents .
(c) (4-(Trifluoromethyl)phenyl)(2-((trimethylsilyl)ethynyl)phenyl)methanol (922)
  • Structure : Incorporates a trifluoromethyl (CF₃) group on the para-position of the phenyl ring.
  • Properties : The electron-withdrawing CF₃ group alters electronic effects, increasing electrophilicity of the aromatic ring. This compound is used in gold-catalyzed alkyne activation, highlighting its utility in catalytic transformations .

Analogues with Varied Substituents on the Phenyl Ring

(a) (5-Methoxy-2-methylphenyl)methanol
  • Structure : Replaces the TMS-ethynyl group with a methyl group.
  • Properties : Reduced steric hindrance and absence of a reactive alkyne limit its use in cross-coupling. Higher volatility due to lower molecular weight .
(b) (4-Ethoxy-5-fluoro-2-methylphenyl)methanol
  • Structure : Contains ethoxy and fluoro substituents instead of methoxy and TMS-ethynyl.
  • Ethoxy groups improve lipid solubility .

Functional Group Variations

(a) 3-(4-Ethynylphenyl)-1,5-diphenylformazan
  • Structure : Ethynyl group embedded in a formazan scaffold.
  • Properties : Formazans are redox-active, enabling applications in coordination chemistry and biosensing. The ethynyl group allows conjugation to metal surfaces .
(b) Phenyl(2-(trifluoromethyl)quinolin-4-yl)methanol
  • Structure: Quinoline core with CF₃ and methanol substituents.
  • Properties : The aromatic heterocycle and CF₃ group make it a candidate for kinase inhibition studies, diverging from the target compound’s synthetic uses .

Biological Activity

(5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group and a trimethylsilyl-ethynyl moiety, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H16O2Si\text{C}_{12}\text{H}_{16}\text{O}_{2}\text{Si}

Key Functional Groups:

  • Methoxy Group : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
  • Trimethylsilyl-Ethynyl Group : Enhances the compound's reactivity and may facilitate various chemical transformations.

The biological activity of (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol is primarily attributed to its ability to interact with specific biomolecular targets. The trimethylsilyl-ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity. The methoxy group may enhance its solubility and permeability across cellular membranes, facilitating its interaction with intracellular targets.

Antiviral Properties

Recent studies have indicated that compounds similar to (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol exhibit antiviral activities. For instance, derivatives of methoxy-substituted phenyl compounds have demonstrated efficacy against viruses such as HIV and HCV. The mechanisms often involve inhibition of viral replication through interference with viral polymerases or other critical enzymes .

Anti-inflammatory Effects

Research suggests that compounds with similar structures can modulate inflammatory pathways. They may inhibit the expression of adhesion molecules like VCAM-1 and MCP-1, which are involved in inflammatory responses. This could position (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol as a candidate for treating inflammatory diseases .

Anticancer Potential

The compound's interactions with cellular pathways suggest potential anticancer properties. Inhibition of enzymes involved in polyamine biosynthesis has been linked to decreased cell proliferation in various cancer models. The dual role of such compounds in targeting both viral replication and cancer cell growth presents a promising avenue for further research .

Study 1: Antiviral Activity Evaluation

A study evaluating various methoxy-substituted phenolic compounds found that certain derivatives exhibited significant antiviral activity against HCV NS5B polymerase, demonstrating IC50 values in the low micromolar range . This suggests that (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol could possess similar properties.

Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that related compounds can reduce the expression of pro-inflammatory cytokines in macrophage cultures, suggesting a potential mechanism for their anti-inflammatory effects . This aligns with the hypothesized activity of (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol.

Q & A

Basic Research Questions

Q. What are key considerations for synthesizing (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol in a laboratory setting?

  • Methodological Answer :

  • Step 1 : Protect the hydroxyl group of the precursor (e.g., using silyl ethers or benzyl groups) to prevent unwanted side reactions during ethynylation .
  • Step 2 : Perform Sonogashira or similar coupling reactions to introduce the trimethylsilyl (TMS)-ethynyl group. Monitor reaction progress via TLC or HPLC .
  • Step 3 : Deprotect the hydroxyl group under mild conditions (e.g., using TBAF for silyl ethers) to yield the final product .
  • Characterization : Confirm structure using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). Compare spectral data with analogs like (3,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol .

Q. How can researchers safely handle and store (5-Methoxy-2-((trimethylsilyl)ethynyl)phenyl)methanol?

  • Methodological Answer :

  • Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption .
  • Safety Protocols : Use fume hoods for synthesis, wear nitrile gloves, and employ chemical-resistant goggles. Avoid skin contact due to potential uncharacterized toxicity .
  • Waste Disposal : Incinerate with combustible solvents (e.g., methanol) in compliance with local regulations .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign peaks for the methoxy (-OCH3_3), TMS-ethynyl (-C≡C-Si(CH3_3)3_3), and hydroxymethyl (-CH2_2OH) groups. Compare with data from structurally similar compounds like [5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol .
  • IR Spectroscopy : Identify O-H (3200–3600 cm1^{-1}), C≡C (2100–2260 cm1^{-1}), and Si-C (1250 cm1^{-1}) stretches .
  • Mass Spectrometry : Use HRMS to confirm molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can this compound serve as a trifunctional probe in chemical biology studies?

  • Methodological Answer :

  • Photocrosslinking : The TMS-ethynyl group enables "click chemistry" (e.g., CuAAC) for bioconjugation, while the hydroxymethyl group allows covalent attachment to ligands or surfaces .
  • Target Identification : UV irradiation activates the diazirine moiety (if present in analogs) for covalent binding to proteins. Validate interactions using pull-down assays and LC-MS/MS .
  • Case Study : Optimize probe design by comparing with (4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-2-((trimethylsilyl)ethynyl)phenyl)methanol, which shares similar reactivity .

Q. What strategies resolve contradictions in reaction yields during its use in multi-step syntheses?

  • Methodological Answer :

  • Troubleshooting :
  • Low Coupling Efficiency : Replace Pd catalysts (e.g., Pd(PPh3_3)4_4 with PdCl2_2(dppf)) or optimize solvent polarity (e.g., switch from THF to DMF) .
  • Byproduct Formation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) or gradient chromatography for purification .
  • Statistical Analysis : Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and reaction time interactions .

Q. How does computational modeling enhance understanding of its interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding to enzyme active sites (e.g., cytochrome P450) using force fields like AMBER. Analyze hydrogen bonding and hydrophobic interactions with the TMS-ethynyl group .
  • Docking Studies : Compare docking scores (e.g., AutoDock Vina) with analogs like (5-Chloro-2-ethoxyphenyl)methanol to predict affinity differences .
  • QM/MM Calculations : Study electronic effects of the methoxy substituent on reaction intermediates .

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